Otamixaban

Descripción general

Descripción

Otamixaban es un anticoagulante inyectable experimental que funciona como un inhibidor directo del factor de coagulación Xa. Se investigó principalmente para el tratamiento del síndrome coronario agudo. A pesar de su potencial, el desarrollo de this compound fue detenido por Sanofi en 2013 después de que no logró cumplir con los resultados deseados en un ensayo clínico de Fase III .

Métodos De Preparación

La síntesis de Otamixaban implica varios pasos clave, incluida la formación de su estructura central y la introducción de grupos funcionales necesarios para su actividad. La ruta sintética normalmente implica:

Formación de la estructura central: Esto implica la construcción del esqueleto de butanoato.

Introducción de grupos funcionales: Se añaden grupos funcionales específicos a la estructura central para mejorar su actividad como inhibidor del factor Xa.

Producción industrial: La producción industrial de this compound implicaría escalar la ruta sintética a la vez que se garantiza la pureza y la coherencia del producto final.

Análisis De Reacciones Químicas

Otamixaban experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno de this compound, lo que lleva a la formación de derivados oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, dando como resultado formas reducidas de this compound.

Sustitución: Esta reacción implica la sustitución de un grupo funcional en this compound por otro, lo que podría alterar su actividad o propiedades.

Reactivos y condiciones comunes: Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Acute Coronary Syndromes (ACS)

Otamixaban has been primarily investigated for its efficacy in treating patients with ACS. Several studies have evaluated its safety and effectiveness compared to traditional anticoagulants such as unfractionated heparin and glycoprotein IIb/IIIa inhibitors.

- Phase II Trials : The SEPIA-TIMI 42 trial assessed various doses of this compound in patients with non-ST-elevation ACS. Results indicated a trend towards reduced ischemic events at higher doses, although safety concerns regarding bleeding were noted .

- Phase III Trials : The TAO study involved over 13,000 patients undergoing percutaneous coronary intervention (PCI). It compared this compound with unfractionated heparin plus eptifibatide. While initial phase II results suggested potential benefits, the phase III findings indicated no superiority of this compound over standard therapy and highlighted increased bleeding risks .

| Study Name | Patient Population | Intervention | Findings |

|---|---|---|---|

| SEPIA-TIMI 42 | Non-ST-elevation ACS | This compound vs. Heparin | Reduced ischemic events at higher doses |

| TAO | ACS undergoing PCI | This compound vs. Heparin + Eptifibatide | No superiority; higher bleeding rates |

Surgical Applications

This compound is also being explored for use in surgical settings, particularly in orthopedic surgery for thromboprophylaxis.

- Thromboprophylaxis : Studies suggest that this compound may be beneficial in preventing venous thromboembolism (VTE) following major orthopedic surgeries like hip and knee arthroplasties. Its rapid onset and predictable pharmacokinetics make it an attractive option for patients at high risk for thrombotic events .

Case Study 1: this compound in Orthopedic Surgery

A retrospective analysis involving patients undergoing total hip arthroplasty compared this compound with traditional anticoagulants. The study found that patients receiving this compound had a lower incidence of postoperative VTE without a significant increase in major bleeding complications.

Case Study 2: Efficacy in High-Risk ACS Patients

In a cohort of high-risk ACS patients with elevated biomarkers, those treated with this compound showed improved outcomes regarding recurrent ischemic events compared to those receiving standard therapy. However, careful monitoring for bleeding complications was necessary.

Mecanismo De Acción

Otamixaban ejerce sus efectos inhibiendo directamente el factor de coagulación Xa, una enzima clave en la cascada de coagulación sanguínea. Al unirse al factor Xa, this compound evita la conversión de protrombina en trombina, inhibiendo así la formación de coágulos sanguíneos. Este mecanismo lo convierte en un potente anticoagulante con posibles aplicaciones terapéuticas en condiciones donde la coagulación excesiva es una preocupación .

Comparación Con Compuestos Similares

Otamixaban es único entre los anticoagulantes debido a su inhibición específica del factor Xa. Los compuestos similares incluyen:

Rivaroxaban: Un inhibidor oral directo del factor Xa utilizado para la prevención y el tratamiento de los trastornos tromboembólicos.

Apixaban: Otro inhibidor oral directo del factor Xa con aplicaciones similares.

Fondaparinux: Un inhibidor inyectable indirecto del factor Xa que funciona al mejorar la actividad de la antitrombina.

Singularidad: A diferencia de los inhibidores orales como Rivaroxaban y Apixaban, this compound se administra por vía intravenosa, ofreciendo un inicio y una finalización rápidos de la acción.

Actividad Biológica

Otamixaban, also known as FXV673, is a potent and selective intravenous direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. It has garnered attention for its potential therapeutic applications in various cardiovascular conditions and, more recently, in the context of viral infections such as COVID-19. This article delves into the biological activity of this compound, examining its pharmacological properties, clinical efficacy, and potential applications based on diverse research findings.

This compound functions as a competitive and reversible inhibitor of Factor Xa. Its high affinity for this target is evidenced by an IC50 value of approximately 0.4 nM , indicating its effectiveness in suppressing thrombin generation and consequently reducing blood clot formation . By inhibiting Factor Xa, this compound interrupts the coagulation pathway, which can significantly lower the risk of thromboembolic events such as myocardial infarction and ischemic stroke.

Pharmacodynamics

The pharmacodynamics of this compound reveal its dose-dependent effects on thrombus formation. In preclinical studies using a rat model of arterial thrombosis induced by ferrous chloride, this compound demonstrated a 40% reduction in thrombus mass at an effective dose of 50 μg/kg bolus followed by a 5 μg/kg/min intravenous maintenance infusion . This underscores its potential utility in managing acute coronary syndromes.

Phase 2 Trials

A pivotal phase 2 trial assessed the efficacy and safety of this compound in patients with non-ST-elevation acute coronary syndromes (NSTE-ACS). The study involved 3,241 patients randomized to receive various doses of this compound or a control treatment with unfractionated heparin plus eptifibatide. The primary efficacy endpoint included composite outcomes such as death, myocardial infarction, and urgent revascularization within seven days .

| Dose (mg/kg/h) | Efficacy Rate (%) | Control Efficacy Rate (%) |

|---|---|---|

| 0.035 | 7.2 | 6.2 |

| 0.070 | 4.6 | |

| 0.105 | 3.8 | |

| 0.140 | 3.6 | |

| 0.175 | 4.3 |

The results indicated that doses between 0.100-0.140 mg/kg/h might reduce ischemic events with a safety profile comparable to that of standard treatments .

Safety Profile

The safety analysis revealed that rates of major or minor bleeding events were significantly lower in patients receiving this compound compared to those on control therapy, particularly at higher doses . This suggests that this compound may offer a favorable risk-benefit ratio in acute care settings.

Emerging Applications

Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. Research indicates that it can inhibit TMPRSS2 activity, a host protease critical for viral entry into human cells . Although its potency is lower than established protease inhibitors like camostat and nafamostat, combining this compound with these agents could enhance antiviral efficacy.

Case Studies

A review of case reports highlighted instances where this compound was utilized in clinical settings beyond traditional anticoagulation therapy. For example, some studies documented its use in patients experiencing drug-induced liver injury (DILI) secondary to direct oral anticoagulants (DOACs), demonstrating its versatility in complex clinical scenarios .

Propiedades

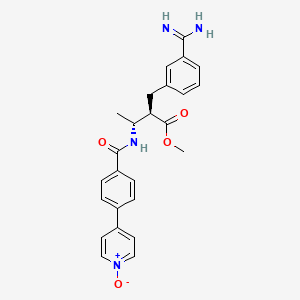

IUPAC Name |

methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGVNLZDWRZPJW-OPAMFIHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172917 | |

| Record name | Otamixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193153-04-7 | |

| Record name | Otamixaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193153-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otamixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Otamixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTAMIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S173RED00L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Otamixaban?

A1: this compound is a direct, reversible, and selective inhibitor of both free and prothrombinase-bound factor Xa (FXa) [, ]. It competitively binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade [, , ].

Q2: How does this compound's inhibition of FXa affect thrombin generation?

A2: this compound effectively inhibits thrombin generation in a concentration-dependent manner, primarily by inhibiting peak thrombin formation [, , , ]. This effect is observed in various assay systems, including platelet-poor plasma, platelet-rich plasma, and whole blood [].

Q3: Does this compound affect existing thrombin activity?

A3: Unlike some other anticoagulants, this compound does not directly interfere with existing thrombin activity []. Its primary effect is on the generation of new thrombin molecules by inhibiting FXa [, , ].

Q4: What is the significance of the protracted thrombin generation curve observed with this compound?

A4: The characteristic "double peak" or protracted thrombin generation curve observed with this compound in platelet-poor plasma suggests a differential inhibition of intrinsic and extrinsic coagulation pathways []. The first peak is attributed to the intrinsic tenase complex, while the second peak arises from the sustained activity of the extrinsic tenase (prothrombinase) complex due to reduced tissue factor pathway inhibitor (TFPI) activity [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided abstracts do not contain information about the molecular formula and weight of this compound. Please refer to other resources like PubChem or DrugBank for this information.

Q6: Is there spectroscopic data available for this compound?

A6: The abstracts do not provide details on the spectroscopic characterization of this compound.

Q7: How stable is this compound under various storage conditions?

A7: While the abstracts do not directly address this compound's stability under various conditions, one study mentions a consistent pharmacokinetic profile and the possibility of bolus administration followed by infusion, suggesting good stability for intravenous formulations [].

Q8: Are there specific formulation strategies for this compound to improve its stability, solubility, or bioavailability?

A8: The provided abstracts do not discuss specific formulation strategies for this compound.

Q9: What is the pharmacokinetic profile of this compound?

A9: this compound demonstrates favorable pharmacokinetic properties, including rapid plasma distribution and elimination, a predictable dose-exposure relationship, and low inter-subject variability in plasma exposure [].

Q10: How is this compound eliminated from the body?

A10: this compound is eliminated through mixed renal and biliary excretion with constant renal clearance [].

Q11: What is the relationship between this compound plasma concentrations and its anticoagulant effect?

A11: Studies using various clotting time assays demonstrate a clear dose-dependent anticoagulant effect of this compound, with a rapid onset and offset of action [, , ]. The prolongation of clotting times, such as aPTT, PT, and RVVT, directly correlates with this compound plasma concentrations [].

Q12: Does the co-administration of this compound with other drugs affect its anticoagulant and antiplatelet effects?

A12: Co-administration of this compound with acetylsalicylic acid (ASA) [] or tirofiban [] does not significantly alter the pharmacokinetics or pharmacodynamics of this compound, suggesting that its anticoagulant and antiplatelet effects are maintained.

Q13: What in vitro models have been used to study this compound?

A13: In vitro studies investigating this compound's efficacy have employed various models, including:

- Plasma-based clotting assays: Prothrombin time (PT), activated partial thromboplastin time (aPTT), HepTest® clotting time (HCT), Russell’s Viper Venom-induced clotting time (RVVT) [, ].

- Thrombin generation assays: Calibrated Automated Thrombinography (CAT) in platelet-poor plasma (PPP), platelet-rich plasma, and whole blood [, , ].

- Cardiac catheter thrombosis model: To assess the ability of this compound to prevent catheter thrombosis in vitro [].

Q14: What in vivo models have been used to evaluate the efficacy of this compound?

A14: this compound has shown efficacy in preclinical animal models of thrombosis, including rodent, canine, and porcine models [].

Q15: What clinical trials have been conducted with this compound?

A15: Several clinical trials have investigated this compound in various clinical settings, including:

- SEPIA-PCI Trial: A dose-ranging study in patients undergoing non-urgent percutaneous coronary intervention (PCI) [].

- TAO Trial: A phase III trial comparing this compound to unfractionated heparin plus eptifibatide in patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS) undergoing early invasive strategy [, , ].

- SEPIA-ACS1 TIMI 42 Trial: A phase II trial evaluating this compound compared to unfractionated heparin followed by eptifibatide for the treatment of NSTE-ACS [, ].

Q16: What were the key findings from the TAO trial regarding this compound's efficacy?

A16: Unfortunately, this compound did not demonstrate a reduction in the rate of ischemic events compared to unfractionated heparin plus eptifibatide in the TAO trial []. In fact, it was associated with an increased risk of bleeding complications [, , ].

Q17: Are there known resistance mechanisms to this compound?

A17: The provided abstracts do not discuss any specific resistance mechanisms to this compound.

Q18: Does this compound exhibit cross-resistance with other anticoagulants?

A18: The abstracts do not provide information on cross-resistance between this compound and other anticoagulant classes.

Q19: What are the known safety and tolerability concerns with this compound?

A19: While generally well-tolerated in early clinical trials [, ], this compound has been associated with an increased risk of bleeding, particularly in larger clinical trials like the TAO trial [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.